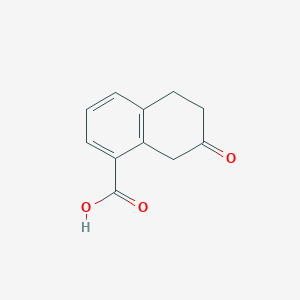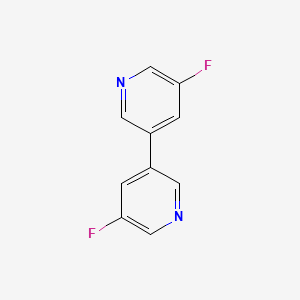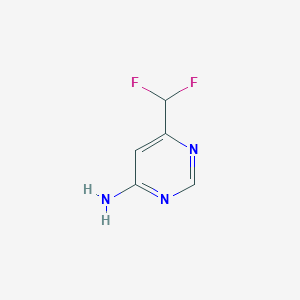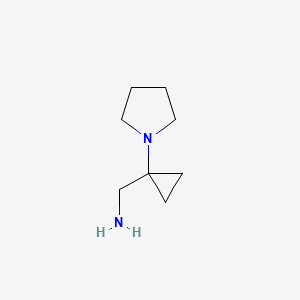
(1-(Pyrrolidin-1-yl)cyclopropyl)methanamine
Descripción general
Descripción
“(1-(Pyrrolidin-1-yl)cyclopropyl)methanamine” is a chemical compound with the CAS Number: 1694182-68-7 . It has a molecular weight of 140.23 . The IUPAC name for this compound is “this compound” and its Inchi Code is "1S/C8H16N2/c9-7-8(3-4-8)10-5-1-2-6-10/h1-7,9H2" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code "1S/C8H16N2/c9-7-8(3-4-8)10-5-1-2-6-10/h1-7,9H2" .Physical And Chemical Properties Analysis
“this compound” is a solid substance . The country of origin is UA .Aplicaciones Científicas De Investigación
Antiviral Activity
The compound has been studied for its antiviral properties. For instance, spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines, including compounds related to (1-(Pyrrolidin-1-yl)cyclopropyl)methanamine, demonstrated inhibition of influenza A virus, indicating their potential as anti-influenza A virus agents (Kolocouris et al., 1994).
Anticancer Activity
The research on platinum and palladium complexes derived from related Schiff base ligands, including (pyridin-2-yl)methanamine and (furan-2-yl)methanamine derivatives, has shown potential in anticancer activity. Some of these complexes demonstrated selective toxicity towards various human cancerous cell lines, pointing to the possibility of using such compounds in cancer treatments (Mbugua et al., 2020).
Anticonvulsant Agents
Derivatives of similar compounds, such as heterocyclic schiff bases of 3-aminomethyl pyridine, have been synthesized and evaluated for anticonvulsant activity. These compounds, with structural similarities to this compound, have shown protective effects against seizures in various models, indicating their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Stabilizing Peptide Conformations
A study involving tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine, a compound structurally related to this compound, was designed to stabilize parallel turn conformations in short peptide sequences. This suggests the compound's potential use in peptide-based drug design and development (Bucci et al., 2018).
Propiedades
IUPAC Name |
(1-pyrrolidin-1-ylcyclopropyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-7-8(3-4-8)10-5-1-2-6-10/h1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAMYRPWWFCRLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



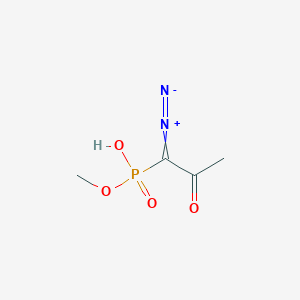
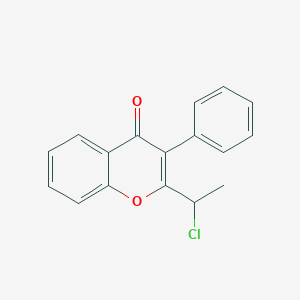
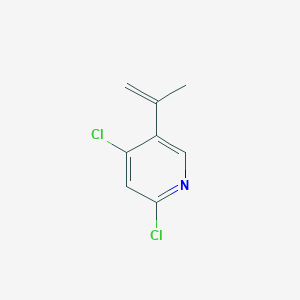
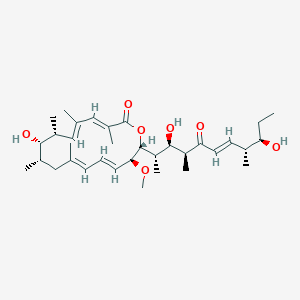
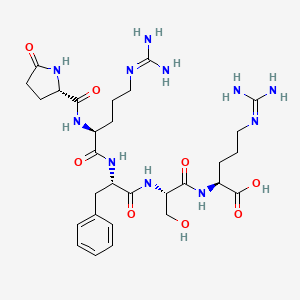
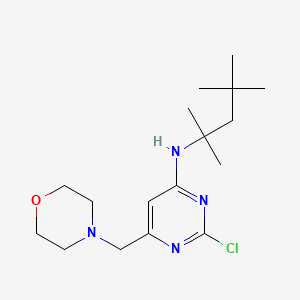
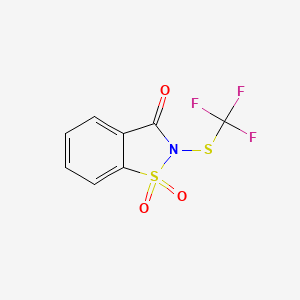
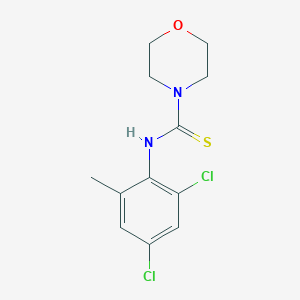
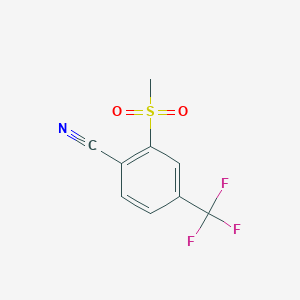
![[Methyl-(6-pyrazol-1-yl-pyrimidin-4-yl)-amino]-acetic acid](/img/structure/B1434730.png)
![[Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid](/img/structure/B1434731.png)
